molecular formula C11H11NS B6202217 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile CAS No. 1784416-71-2

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile

Cat. No.: B6202217
CAS No.: 1784416-71-2
M. Wt: 189.3
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Description

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is an organic compound that belongs to the class of benzothiopyrans. This compound is characterized by a benzothiopyran ring system, which is a sulfur-containing heterocycle, and an acetonitrile group attached to the 8th position of the ring. The molecular formula of this compound is C11H11NS, and it has a molecular weight of 189.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate nitrile compound under acidic or basic conditions to form the benzothiopyran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is unique due to the presence of both the benzothiopyran ring and the acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1784416-71-2

Molecular Formula

C11H11NS

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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